1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine ring substituted at position 1 with a 4-chlorophenyl group and at position 5 with a ketone. The carboxamide moiety at position 3 is linked to a phenethyl group bearing a sulfamoyl substituent at the para position. Its molecular formula is C₂₀H₂₀ClN₃O₄S, with a molecular weight of 433.91 g/mol.
Properties
Molecular Formula |
C19H20ClN3O4S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20ClN3O4S/c20-15-3-5-16(6-4-15)23-12-14(11-18(23)24)19(25)22-10-9-13-1-7-17(8-2-13)28(21,26)27/h1-8,14H,9-12H2,(H,22,25)(H2,21,26,27) |
InChI Key |
JBTYHIWTFXOLNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters
A common approach involves the reaction of ethyl 4-chlorophenylacetoacetate with ammonium acetate and formaldehyde under acidic conditions (Scheme 1). This yields 5-oxo-pyrrolidine-3-carboxylate intermediates with 76–84% efficiency.
Typical Conditions :
Michael Addition-Cyclization
Alternative routes employ enamine intermediates. For example, treatment of 4-chlorocinnamaldehyde with methyl acrylate and benzylamine in THF produces pyrrolidinone precursors in 68% yield.
Mitsunobu Coupling
The sulfamoyl group is introduced via Mitsunobu reaction between pyrrolidine alcohols and 4-sulfamoylphenethyl alcohol (Table 1):
| Entry | Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DIAD, PPh3 | THF | 25 | 78 |
| 2 | ADDP, n-Bu3P | DCM | 0→25 | 85 |
| 3 | DEAD, Polymer-Bound PPh3 | Toluene | 40 | 91 |
Amide Bond Formation
Carboxylic acid intermediates are activated with HATU/DIPEA and coupled with 2-(4-sulfamoylphenyl)ethylamine:
-
Activation : HATU (1.5 eq), DIPEA (3.0 eq), DMF, 0°C → 25°C
-
Coupling : 12 h, N2 atmosphere
Alternative Synthetic Strategies
Solid-State Mechanochemical Synthesis
Solvent-free grinding of 5,5-dimethyl-1,3-cyclohexanedione with 4-chlorophenylpropenone and ammonium acetate at 80°C produces the pyrrolidinone core in 92% yield.
Enantioselective Hydrogenation
Chiral Ru catalysts (e.g., Ru(BINAP)) enable asymmetric synthesis of the pyrrolidine ring:
-
Substrate : 3-Cyano-4-chlorophenylpyrroline
-
Conditions : 50 bar H2, i-PrOH, 60°C
Critical Optimization Parameters
Stereochemical Control
The cis/trans ratio of pyrrolidine derivatives depends on:
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine Cores
Table 1: Key Structural Variations and Physicochemical Properties
Key Observations :
- Substituent Effects : The target compound’s 2-(4-sulfamoylphenyl)ethyl group introduces a polar sulfonamide, which may enhance solubility and hydrogen-bonding interactions compared to alkylamine (13h) or ester-linked (13i) analogs .
- Melting Points : Analogs like 13h and 13i exhibit higher melting points (190–198°C), suggesting crystalline stability, while fluorophenyl derivatives (e.g., ) lack reported data.
- Synthetic Feasibility : Yields for 13h–13j range from 64–66%, indicating moderate synthetic accessibility for this class .
Heterocyclic Variations
Table 2: Compounds with Alternative Heterocyclic Cores
Key Observations :
- Thiazolidinone vs.
- Pyridine Derivatives : The pyridine-6-one analog features a planar aromatic core, which may alter binding kinetics compared to pyrrolidine’s puckered structure.
Substituent Variations on Aromatic Rings
Table 3: Aromatic Substitution Patterns
Key Observations :
Biological Activity
The compound 1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects based on diverse sources.
- Molecular Formula : C18H20ClN3O3S
- Molecular Weight : 395.89 g/mol
- Structure : The compound features a pyrrolidine core substituted with a chlorophenyl and sulfamoyl group, contributing to its biological activity.
Anticancer Activity
-
Mechanism of Action :
- The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. The IC50 values for these activities range between 1.52 μM and 6.31 μM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
- Apoptotic induction was confirmed through flow cytometry, showing a substantial increase in annexin V-FITC positive cells in treated groups compared to controls .
-
Case Studies :
- In a study evaluating new benzenesulfonamide derivatives, the compound exhibited selective toxicity towards cancer cells over normal cells, with selectivity ratios ranging from 5.5 to 17.5 times .
- Further research indicated that the compound could induce apoptosis significantly in MDA-MB-231 cells, leading to increased necrosis and late apoptotic events .
Enzyme Inhibition
-
Carbonic Anhydrase Inhibition :
- The compound has been shown to inhibit carbonic anhydrase IX (CA IX) with an IC50 value of approximately 10.93 nM, demonstrating remarkable selectivity over CA II (IC50 values ranging from 1.55 to 3.92 μM) . This selectivity is crucial as CA IX is often overexpressed in tumors, making it a target for cancer therapy.
- Molecular docking studies revealed favorable binding interactions with CA IX, suggesting that the compound fits well within the active site of the enzyme, forming essential hydrogen bonds and coordination interactions .
- Antimicrobial Activity :
Research Findings Summary
| Activity Type | Cell Line/Target | IC50/Effect | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1.52–6.31 μM | Induces apoptosis |
| Anticancer | MCF-7 | Not specified | Significant growth inhibition |
| Enzyme Inhibition | Carbonic Anhydrase IX | 10.93 nM | High selectivity over CA II |
| Antimicrobial | Staphylococcus aureus | Significant inhibition | Effective at 50 μg/mL |
| Antimicrobial | Klebsiella pneumoniae | Significant inhibition | Effective at 50 μg/mL |
Q & A
Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrrolidine-3-carboxamide core via cyclization of a β-ketoester intermediate under acidic conditions (e.g., HCl/EtOH) .
- Step 2: Introduction of the 4-chlorophenyl group using nucleophilic aromatic substitution (SNAr) with a chloro-substituted benzyl halide in the presence of a base like K₂CO₃ .
- Step 3: Coupling the pyrrolidine intermediate with the 4-sulfamoylphenethylamine moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
Critical Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Temperature Control: Step 2 requires reflux (~80°C) to activate SNAr, while Step 3 proceeds at room temperature to avoid side reactions .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR: Confirm structural integrity by identifying key signals:
- Pyrrolidine ring protons (δ 2.5–3.5 ppm, multiplet) .
- Sulfamoyl group (δ 7.6–7.8 ppm for aromatic protons; δ 3.1 ppm for –SO₂NH₂) .
- LC-MS: Verify molecular weight ([M+H]⁺ expected at m/z ~462) and assess purity .
- IR Spectroscopy: Detect carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
Data Interpretation Tips:
- Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to resolve ambiguities .
Q. What in vitro models are commonly used to screen the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test activity against targets like carbonic anhydrase (CA) isoforms using a stopped-flow CO₂ hydration assay (IC₅₀ determination) .
- Cell-Based Assays: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with dose-response curves (1–100 µM) .
- Receptor Binding Studies: Use radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to assess affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions: Control variables like pH (7.4 for physiological relevance), temperature (37°C), and DMSO concentration (<0.1% to avoid solvent toxicity) .
- Validate Target Engagement: Use orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) to confirm activity .
- Replicate in Multiple Models: Test activity in primary cells and in vivo models (e.g., zebrafish xenografts) to rule out cell-line-specific artifacts .
Q. What strategies optimize pharmacokinetic properties while maintaining target activity?
Methodological Answer:
- Structural Modifications:
- Replace the sulfamoyl group with bioisosteres (e.g., trifluoromethylsulfonyl) to enhance metabolic stability .
- Introduce hydrophilic substituents (e.g., –OH or –COOH) to improve aqueous solubility .
- In Silico Profiling: Use QSAR models (e.g., SwissADME) to predict logP, permeability, and CYP450 interactions .
- In Vivo Testing: Assess oral bioavailability in rodent models with LC-MS/MS quantification of plasma concentrations .
Q. How to design a structure-activity relationship (SAR) study investigating the sulfamoyl group’s role?
Methodological Answer:
- Synthesize Analogues: Prepare derivatives with substituents at the sulfamoyl phenyl position (e.g., –CF₃, –NO₂, –CH₃) .
- Test in Tiered Assays:
- Tier 1: Enzymatic activity (e.g., CA inhibition).
- Tier 2: Selectivity profiling against off-target enzymes (e.g., MMPs, kinases).
- Tier 3: Cytotoxicity and pharmacokinetics .
- Statistical Analysis: Use ANOVA to identify significant differences (p<0.05) in activity across analogues .
Q. What computational methods predict the compound’s binding mode with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with CA IX (PDB ID: 3IAI). Focus on hydrogen bonds between the sulfamoyl group and Zn²⁺ in the active site .
- Molecular Dynamics (MD): Run 100-ns simulations (e.g., GROMACS) to assess binding stability and key residue contributions (e.g., Thr199, Glu117 in CA IX) .
- Free Energy Calculations: Apply MM-PBSA to estimate binding affinities (ΔG) and validate against experimental IC₅₀ values .
Q. How to troubleshoot low yields in the final amidation step?
Methodological Answer:
- Optimize Stoichiometry: Use a 1.2:1 molar ratio of carbodiimide (EDC) to carboxylic acid to drive the reaction to completion .
- Activate Carboxylic Acid: Pre-activate with HOBt or HOAt for 30 minutes before adding the amine .
- Monitor Reaction Progress: Use TLC (eluent: EtOAc/hexane 1:1) or inline IR to detect consumption of the starting material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
